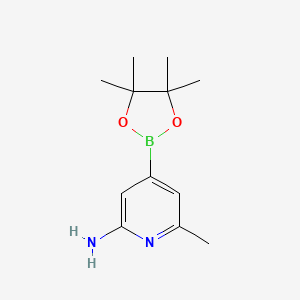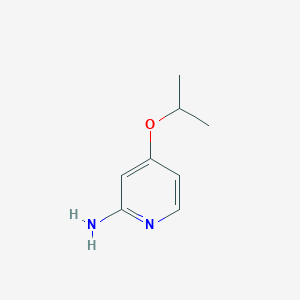![molecular formula C10H19N3 B1427222 methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine CAS No. 1340037-71-9](/img/structure/B1427222.png)
methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine
Overview
Description
“Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole derivatives can be prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts .Molecular Structure Analysis
The molecular structure of “methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine” can be represented by the SMILES stringCCCN1C=CN=C1CN.Cl.Cl . The InChI key for this compound is MRGRIYFLALRPRL-UHFFFAOYSA-N . Chemical Reactions Analysis
The stable (1-methyl-1H-imidazol-2-yl) methanol system, R-C(OH)-C=N-CH=CH-NCH3, can be regarded as a masked form of the carbonyl group as well as a synthon of the group .Physical And Chemical Properties Analysis
The compound is a solid . It has an empirical formula ofC7H15Cl2N3 and a molecular weight of 212.12 .
Scientific Research Applications
1. Immune Response Modification
Imiquimod and its analogues, including compounds like Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine, are recognized for their ability to modify the immune response. They are part of a class of non-nucleoside imidazoquinolinamines that can activate the immune system through the localized induction of cytokines. While these compounds don't inherently possess antiviral or antiproliferative activity in vitro, they can stimulate the secretion of cytokines in vivo, leading to various biological functions including immunoregulatory, antiviral, antiproliferative, and antitumor activities. This unique property makes them valuable as potential agents for treating various skin disorders and infections (Syed, 2001).
2. Catalysis in Organic Synthesis
Compounds from the imidazole family are crucial in the field of organic synthesis. They are used in recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. This encompasses reactions between aromatic, heterocyclic, and aliphatic amines, including imidazoles, with aryl halides and arylboronic acids. Their properties make them candidates for commercial exploitation, especially in recyclable protocols, highlighting their significance in sustainable chemistry practices (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).
3. Heterocyclic Compound Synthesis
Methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine, due to its structure, can be a building block in synthesizing heterocyclic compounds. These compounds play a vital role in developing pharmaceuticals and other chemical materials. The versatility of these compounds in synthesis processes makes them an essential part of pharmaceutical and chemical industries (Gomaa & Ali, 2020).
Future Directions
properties
IUPAC Name |
N-methyl-3-(1-propylimidazol-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-3-8-13-9-7-12-10(13)5-4-6-11-2/h7,9,11H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWLOUQXOFECBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CN=C1CCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloroisothiazolo[5,4-D]pyrimidine](/img/structure/B1427139.png)












![4-chloro-1-ethyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1427159.png)